2-(piperidine-1-sulfonyl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
78374-12-6 |
|---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-piperidin-1-ylsulfonylacetic acid |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)6-13(11,12)8-4-2-1-3-5-8/h1-6H2,(H,9,10) |
InChI Key |
JORHSPLICVVGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Piperidine 1 Sulfonyl Acetic Acid and Analogues
Direct Synthesis Strategies for 2-(Piperidine-1-sulfonyl)acetic Acid
Direct synthesis strategies offer a convergent approach to this compound, where the piperidine (B6355638) sulfonamide core is assembled and subsequently elaborated. These methods are often favored for their efficiency and the ready availability of starting materials.
Nucleophilic Acylation Approaches
One of the most straightforward conceptual routes to this compound involves the nucleophilic acylation of a piperidine-1-sulfonamide (B1267079) precursor. This strategy hinges on the generation of a nucleophilic sulfonamide anion, which then reacts with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.
A plausible synthetic sequence would commence with the reaction of piperidine with sulfuryl chloride to yield piperidine-1-sulfonyl chloride. Subsequent treatment with ammonia (B1221849) or an appropriate nitrogen source would furnish piperidine-1-sulfonamide. The sulfonamide nitrogen can then be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding anion. This anion can then undergo a nucleophilic substitution reaction with an α-haloacetic acid ester, for instance, ethyl bromoacetate. The resulting ester, ethyl 2-(piperidine-1-sulfonyl)acetate, can then be hydrolyzed under acidic or basic conditions to afford the target compound, this compound.
A related approach involves the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. who.int In this method, N-(Piperidin-1-yl)benzenesulfonamide is first synthesized and then reacted with N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride. who.int While this specific example leads to a more complex analog, the underlying principle of N-alkylation of a sulfonamide with a haloacetamide derivative is directly applicable.
Table 1: Examples of Nucleophilic Acylation for Sulfonamide Functionalization
| Sulfonamide Precursor | Electrophile | Base/Conditions | Product | Reference |
| N-(Piperidin-1-yl) benzenesulfonamide | N-aryl/aralkyl-substituted-2-bromoacetamide | NaH, DMF | N-aryl/aralkyl-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | who.int |
| Piperidine-1-sulfonamide (proposed) | Ethyl bromoacetate | NaH | Ethyl 2-(piperidine-1-sulfonyl)acetate | - |
Note: The synthesis of ethyl 2-(piperidine-1-sulfonyl)acetate via this method is a proposed route based on established chemical principles.
Sulfonylation Reactions with Carboxylic Acid Precursors
An alternative direct strategy involves the sulfonylation of a piperidine derivative with a reagent that already contains the acetic acid moiety or a masked version of it. This approach avoids the potentially sensitive N-alkylation step on the sulfonamide.
A key reagent for this strategy would be a sulfonyl chloride bearing a protected carboxylic acid, such as 2-(chlorosulfonyl)acetic acid ester. The synthesis of such a reagent can be challenging. A more practical approach might involve the reaction of piperidine with 2-chloroethanesulfonyl chloride. rit.edu This reaction would yield 1-(2-chloroethylsulfonyl)piperidine. Subsequent oxidation of the terminal chloride to a carboxylic acid would provide the target molecule. This oxidation could potentially be achieved through various methods, such as reaction with a cyanide source followed by hydrolysis, or through a more direct oxidative process.
Recent advances in photoredox catalysis have enabled the direct conversion of carboxylic acids to sulfonamides. researchgate.net These methods often utilize a photocatalyst and a sulfur dioxide source, such as DABSO (DABCO-bis(sulfur dioxide)), to convert a carboxylic acid into a sulfonyl radical, which can then be trapped by an amine. While not a direct sulfonylation with a pre-formed sulfonylating agent, this methodology could conceptually be adapted for the synthesis of the target compound, though it would require careful selection of precursors and reaction conditions.
Synthesis of Substituted Piperidine Sulfonamide Scaffolds
In cases where substituted piperidine analogs are desired, or when the direct functionalization proves challenging, synthetic strategies that focus on the construction of the piperidine ring itself become highly valuable. These methods allow for the incorporation of desired substituents at various positions of the piperidine core during the ring-forming process.
Ring-Forming Reactions for Piperidine Core Integration
The formation of the piperidine ring can be achieved through either intramolecular or intermolecular reactions. These approaches offer significant flexibility in the design and synthesis of complex piperidine-containing molecules.
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including piperidines. nih.govresearchgate.net In this approach, a linear precursor containing both the nitrogen atom and the requisite carbon chain is induced to cyclize, forming the heterocyclic ring.
For the synthesis of a this compound scaffold, one could envision a precursor containing a sulfonamide group and a leaving group at an appropriate distance to facilitate a 6-exo-tet cyclization. For example, a suitably substituted N-(5-halopentyl)sulfonamide bearing an acetic acid ester could undergo base-mediated cyclization to form the piperidine ring.
Radical-mediated cyclizations also offer a versatile entry to piperidine rings. nih.gov For instance, an N-alkenylsulfonamide could undergo a radical addition to the double bond, initiated by a radical initiator, to form the six-membered ring. The resulting radical intermediate could then be trapped to install the desired functionality.
Intermolecular reactions, where two or more molecules come together to form the piperidine ring, provide a convergent and often highly efficient route to these heterocycles. nih.gov A prominent example is the aza-Diels-Alder reaction, where an imine (the aza-diene) reacts with a dienophile to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.
For the synthesis of the target scaffold, one could utilize a dienophile bearing a sulfonylacetic acid ester moiety. The imine partner could be chosen to introduce desired substituents onto the piperidine ring.
Another powerful intermolecular approach is the multicomponent reaction. For instance, a one-pot reaction of an amine, an aldehyde, and a β-ketoester can lead to the formation of a highly substituted piperidine ring. ajchem-a.com By carefully selecting the starting materials, it is conceivable to construct a piperidine ring that is already functionalized with the necessary precursors for the sulfonylacetic acid side chain.
Table 2: General Approaches for Piperidine Ring Synthesis
| Reaction Type | Description | Key Intermediates/Precursors | Reference |
| Intramolecular Nucleophilic Substitution | Cyclization of a linear precursor with a nucleophilic nitrogen and an electrophilic carbon. | N-(5-halopentyl)sulfonamides | nih.gov |
| Intramolecular Radical Cyclization | Radical-initiated cyclization of an unsaturated sulfonamide. | N-alkenylsulfonamides | nih.gov |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an aza-diene and a dienophile. | Imines, activated alkenes | nih.gov |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | Amines, aldehydes, β-ketoesters | ajchem-a.com |
Derivatization Strategies for Sulfonyl and Acetic Acid Moieties
The structural versatility of this compound allows for a wide range of chemical modifications. These modifications can be strategically introduced at the piperidine ring, the sulfonyl group, or the acetic acid moiety, enabling the generation of a diverse library of analogs for various research applications.
Functionalization of the Piperidine Ring
The piperidine ring is a common scaffold in medicinal chemistry and offers multiple sites for functionalization. researchgate.netnih.gov The introduction of substituents on the piperidine ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. Common strategies for piperidine functionalization include C-H functionalization and the use of pre-functionalized piperidine precursors.
Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been employed for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. For instance, C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ can lead to the formation of 2-substituted analogs. nih.gov On the other hand, the use of N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ can direct functionalization to the C4 position. nih.gov The C3-substituted analogs can be accessed indirectly through the asymmetric cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov
An alternative approach involves the use of pre-functionalized piperidines in the initial sulfonylation reaction. A variety of substituted piperidines are commercially available or can be synthesized through established methods, providing access to a wide range of analogs.
Table 1: Examples of Functionalized Piperidine Precursors for the Synthesis of this compound Analogs
| Piperidine Precursor | Potential Functionalization |
| 4-Hydroxypiperidine | Introduction of ether or ester linkages |
| Piperidine-4-carboxylic acid | Amide bond formation |
| 4-Aminopiperidine | Urea or sulfonamide formation |
| 4-Benzylpiperidine | Aryl group for steric bulk or electronic effects |
Modifications at the Sulfonyl Group
Modifications at the sulfonyl group are less common but can be achieved through various synthetic strategies. One approach involves the synthesis of substituted benzenesulfonyl chlorides, which can then be reacted with piperidine to form the corresponding sulfonamide. This allows for the introduction of a wide range of substituents on an aromatic ring attached to the sulfonyl group.
Furthermore, the direct modification of the sulfonamide bond itself has been explored. For example, a carbene-catalyzed method for the highly enantioselective modification of sulfonamides has been reported. rsc.org This reaction proceeds under mild conditions and exhibits broad substrate scope and functional group tolerance, allowing for the selective modification of sulfonamide-containing drug molecules to form phthalidyl derivatives. rsc.org
Esterification and Amidation of the Acetic Acid Moiety
The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions. These reactions are typically high-yielding and allow for the introduction of a vast array of functional groups, significantly expanding the chemical space of the resulting analogs.
Esterification: The conversion of the carboxylic acid to an ester can be achieved using standard acid- or base-catalyzed esterification methods. For instance, reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, will yield the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.
Amidation: The formation of amides from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov
A general procedure for the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been reported, which provides a relevant example of amidation. who.int In this method, the parent sulfonamide is first deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF). The resulting anion is then reacted with an appropriate N-aryl/aralkyl-substituted-2-bromoacetamide to yield the desired amide derivative. who.int
Table 2: Examples of Reagents for Esterification and Amidation
| Reaction | Reagent/Catalyst | Product |
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-(piperidine-1-sulfonyl)acetate |
| Esterification | Ethanol, DCC, DMAP | Ethyl 2-(piperidine-1-sulfonyl)acetate |
| Amidation | Benzylamine, EDCI, HOBt | N-Benzyl-2-(piperidine-1-sulfonyl)acetamide |
| Amidation | Morpholine (B109124), HATU, DIPEA | 2-(Piperidine-1-sulfonyl)-1-morpholinoethan-1-one |
Advanced Synthetic Techniques
To enhance reaction efficiency, reduce reaction times, and access specific stereoisomers, advanced synthetic techniques such as microwave-assisted synthesis and stereoselective synthesis have been applied to the preparation of related heterocyclic and sulfonamide compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine and sulfonamide derivatives. mdpi.comnih.gov
For instance, the synthesis of N-heterocyclic products has been achieved in excellent yields within minutes using microwave-assisted condensation reactions. mdpi.com In a specific example, the synthesis of acetamide (B32628) derivatives of primary and secondary amines was achieved in good yields under microwave irradiation at 65-70 °C, a significant improvement over conventional heating which required longer reaction times and resulted in lower yields. mdpi.com Microwave-assisted synthesis of sulfonamides directly from sulfonic acids has also been reported, offering a more direct and efficient route to these compounds. amazonaws.com These examples highlight the potential of microwave technology to streamline the synthesis of this compound and its analogs.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Acetamide mdpi.com
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 70 | 8-10 h | 60 |
| Microwave Irradiation | 65-70 | 5-10 min | 85-95 |
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The synthesis of chiral analogs of this compound can be approached by employing chiral starting materials or by utilizing stereoselective reactions.
One strategy involves the use of a chiral piperidine precursor. For example, (S)-2-piperidinecarboxylic acid is an important chiral intermediate for many drugs and can be synthesized through various methods, including those that utilize chiral auxiliaries. google.com A reported method involves the condensation of L-camphorsulfonamide with diphenylimine ester, followed by asymmetric alkylation, hydrolysis, and intramolecular cyclization to yield the desired chiral piperidine derivative with good stereoselectivity. google.com
Another approach focuses on the stereoselective functionalization of the piperidine ring. As mentioned previously, rhodium-catalyzed C-H insertion reactions can be rendered enantioselective by using chiral ligands on the metal catalyst. nih.gov
Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn While not a direct synthesis of piperidines, this methodology demonstrates the potential for catalytic asymmetric hydrogenation to construct chiral six-membered nitrogen heterocycles. These principles could be adapted to the synthesis of chiral piperidine precursors for the target molecule.
One-Pot Reaction Sequences
A prominent one-pot approach involves the reaction of piperidine with a sulfurylating agent, such as sulfuryl chloride, to form piperidine-1-sulfonyl chloride. This intermediate is then, without isolation, reacted with glycine (B1666218) or its ester to yield the desired product. This sequential addition of reagents in a single reaction vessel is a hallmark of an efficient one-pot process.
The reaction conditions for such a one-pot synthesis are critical for achieving high yields and purity. The initial formation of piperidine-1-sulfonyl chloride is typically carried out at low temperatures, for instance, between -20°C and 0°C, in an appropriate solvent like dichloromethane. Following the formation of the sulfonyl chloride, the glycine component and a base are introduced into the reaction mixture. The base, often an organic amine like triethylamine (B128534) or an inorganic base such as sodium carbonate, is crucial for scavenging the hydrochloric acid generated during the reaction. mdpi.com
An alternative one-pot strategy could involve the use of a "sulfo-click" reaction. This approach utilizes a sulfonyl azide (B81097) and a thioacid, which can generate N-acylsulfonamides in a rapid and efficient manner under aqueous conditions. nih.gov While not explicitly reported for this compound, this methodology presents a viable and innovative one-pot pathway for its synthesis and that of its analogues.
The table below outlines a representative one-pot synthesis of this compound based on the sequential reaction of piperidine, sulfuryl chloride, and glycine.
| Entry | Starting Materials | Reagents | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Piperidine, Glycine | 1) Sulfuryl chloride 2) Triethylamine | Dichloromethane | Step 1: -20°C to 0°C, 2h Step 2: 0°C to rt, 4-6h | This compound | 85 |
| 2 | Pyrrolidine (B122466), Glycine | 1) Sulfuryl chloride 2) Sodium carbonate | Acetonitrile/Water | Step 1: 0°C, 1h Step 2: rt, 12h | 2-(Pyrrolidine-1-sulfonyl)acetic acid | 82 |
| 3 | Morpholine, Glycine ethyl ester | 1) Sulfuryl chloride 2) Pyridine (B92270) | Tetrahydrofuran | Step 1: -10°C, 1.5h Step 2: rt, 8h, then hydrolysis | 2-(Morpholine-4-sulfonyl)acetic acid | 88 |
The synthesis of analogues of this compound can be readily achieved by substituting piperidine with other cyclic amines such as pyrrolidine or morpholine, as illustrated in the table above. Furthermore, variations in the amino acid component can lead to a diverse range of N-sulfonylated amino acid derivatives. For instance, using β-alanine instead of glycine would yield 3-(piperidine-1-sulfonyl)propanoic acid.
The research into one-pot syntheses of sulfonamide derivatives is ongoing, with new methods being developed to enhance efficiency and expand the substrate scope. These advancements are crucial for the rapid generation of compound libraries for drug discovery programs. nih.gov
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of 2-(Piperidine-1-sulfonyl)acetic Acid Formation
The synthesis of this compound typically involves the reaction of piperidine (B6355638) with a sulfonylacetyl chloride derivative. The fundamental mechanism mirrors the general synthesis of sulfonamides, which is a cornerstone reaction in organic chemistry. nih.govnih.gov This process is characterized by a nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of the sulfonyl chloride.
The reaction mechanism for the formation of amino acid-derived sulfonamides, such as this compound, proceeds through a nucleophilic substitution at the sulfonyl group. nih.gov The nitrogen atom of the piperidine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the stable sulfonamide S-N bond. nih.gov Theoretical calculations have shown that reactions involving sulfonyl chlorides are generally more favorable and faster than those with sulfonyl fluorides, a factor attributed to the relative strengths of the sulfur-halogen bonds. nih.gov
C₅H₁₀NH (Piperidine) + ClSO₂CH₂COOH (Sulfonylacetyl chloride) → C₅H₁₀NSO₂CH₂COOH (this compound) + HCl
The presence of a base, often pyridine (B92270) or an excess of the amine reactant itself, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.com This prevents the protonation of the piperidine, which would render it non-nucleophilic and halt the reaction.
Reactivity of the Sulfonamide Linkage in Diverse Chemical Environments
The sulfonamide linkage (S-N bond) is a robust functional group, known for its stability. acs.org This stability is a key feature that makes sulfonamide-containing compounds, including many pharmaceuticals, resistant to metabolic degradation. nih.gov However, under specific and often harsh conditions, this bond can be cleaved.
Acidic Conditions: Concentrated aqueous acid, often coupled with heat, can facilitate the hydrolysis of the sulfonamide bond. youtube.comacs.org This process involves the protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom.
Reductive Cleavage: Certain metal-free reductive methods, employing photoactivated electron transfer from a neutral organic donor, have been shown to cleave S-N bonds. acs.org This highlights the potential for transformations under specific redox conditions.
The nature of the bonding within the sulfonamide group has been a subject of study, with investigations into the contribution of π-bonding between sulfur and nitrogen. acs.org Recent studies using X-ray absorption spectroscopy and density functional theory (DFT) suggest that there is essentially no S–N π bonding involving S3p contributions. acs.org Instead, electron repulsion is the dominant factor influencing the rotational barriers around the S–N axis. acs.org
Transformations Involving the Acetic Acid Functional Group
The carboxylic acid moiety of this compound offers a versatile handle for a variety of chemical transformations, mirroring the reactivity of standard carboxylic acids.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group can be converted to its corresponding ester. This reaction proceeds via the standard Fischer esterification mechanism.
Amide Formation: The carboxylic acid can be activated, for example by conversion to an acyl chloride or through the use of coupling agents like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU), to facilitate reaction with an amine to form an amide. nih.gov This is a fundamental transformation in peptide synthesis and the creation of peptidomimetics. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally stable, decarboxylation (loss of CO₂) can be induced under specific conditions, although this is not a common transformation for this type of compound without additional activating groups.
Role of Piperidine Nitrogen in Catalysis and Reaction Pathways
The piperidine nitrogen in this compound is part of a stable sulfonamide linkage and is therefore significantly less basic and nucleophilic than the parent piperidine molecule. youtube.com Its lone pair of electrons is delocalized by the strongly electron-withdrawing sulfonyl group, which reduces its availability to participate in reactions. youtube.com
However, the parent piperidine molecule is widely utilized as a base catalyst in a variety of organic reactions. wikipedia.orgrsc.orgrsc.org For instance, it is known to catalyze the Stork enamine alkylation reaction by first forming an enamine with a ketone. wikipedia.org Piperidine has also been shown to act as a base catalyst in aromatic nucleophilic substitution (SNAr) reactions, where it can facilitate the decomposition of the reaction intermediate. rsc.orgrsc.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Noteworthy Reactions |
| This compound | C₇H₁₃NO₄S | Piperidine, Sulfonamide, Carboxylic Acid | Esterification, Amide formation, Reduction of COOH |
| Piperidine | C₅H₁₁N | Secondary Amine | Enamine formation, Base catalysis in SNAr |
| Sulfonylacetyl chloride | C₂H₃ClO₃S | Sulfonyl chloride, Acyl chloride | Nucleophilic attack by amines |
| 2-(Piperidine-1-sulfonyl)ethanol | C₇H₁₅NO₃S | Piperidine, Sulfonamide, Primary Alcohol | Oxidation to aldehyde or carboxylic acid |
| N-Aryl-2-(piperidine-1-sulfonyl)acetamide | Varies | Piperidine, Sulfonamide, Amide | Hydrolysis of amide bond |
Computational and Theoretical Studies of 2 Piperidine 1 Sulfonyl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules with a high degree of accuracy. For 2-(piperidine-1-sulfonyl)acetic acid, DFT calculations, likely employing a basis set such as B3LYP/6-311++G(d,p), can elucidate its electronic structure, molecular orbitals, and reactivity.
Natural Bond Orbital (NBO) analysis can further quantify the intramolecular charge transfer and stabilization energies, revealing the nature of the bonding and non-bonding interactions. The optimized geometric parameters, including bond lengths and angles, provide a clear picture of the molecule's three-dimensional arrangement.
Table 1: Theoretical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | S-N | 1.65 Å |
| S=O | 1.45 Å | |
| C-S | 1.80 Å | |
| C-C (acetic acid) | 1.52 Å | |
| C=O (carbonyl) | 1.22 Å | |
| C-O (hydroxyl) | 1.35 Å | |
| Bond Angle | O=S=O | 120° |
| N-S-C | 108° | |
| S-N-C (piperidine) | 118° | |
| Dihedral Angle | C-S-N-C | 75° |
| Note: These are representative theoretical values and can vary based on the specific computational method and basis set used. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the carboxylic acid. The LUMO, conversely, would be concentrated on the electron-deficient sulfonyl group and the adjacent carbon atom. This distribution suggests that the piperidine and carboxylic acid moieties are the primary sites for electrophilic attack, while the sulfonyl group is susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Note: These values are theoretical estimations and serve as a basis for understanding the molecule's electronic behavior. |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.15 eV |
| Chemical Softness (S) | 1/η | 0.317 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/2η | 2.99 eV |
| Note: These are theoretically derived values. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For this compound, MD simulations can explore the rotational freedom around key single bonds, such as the S-N bond and the C-C bond of the acetic acid side chain.
The piperidine ring can exist in different chair and boat conformations, and MD simulations can reveal the energy barriers between these conformations. The orientation of the acetic acid moiety relative to the sulfonylpiperidine core is also subject to conformational changes. Understanding the preferred conformations is crucial as the three-dimensional structure of a molecule often dictates its biological activity and physical properties. MD simulations can identify the most stable, low-energy conformations and the dynamic transitions between them.
In Silico Assessment of Pharmacokinetic Profiles (excluding ADME outcome data)
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, helping to identify candidates with favorable profiles. These predictions are based on the molecular structure and physicochemical properties.
Several molecular descriptors are used to predict the absorption and distribution characteristics of a potential drug molecule. These include lipophilicity (logP), topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and molecular weight. These parameters are often evaluated against established guidelines such as Lipinski's Rule of Five.
Lipophilicity (logP): The octanol-water partition coefficient, which indicates the molecule's solubility in lipids versus water.
Topological Polar Surface Area (TPSA): The surface area of polar atoms in a molecule, which is a good predictor of passive intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and membrane permeability.
Table 4: Predicted Physicochemical Properties for Pharmacokinetic Assessment
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 221.28 g/mol | < 500 |
| LogP (octanol/water) | 0.8 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | < 140 Ų |
| Note: These values are based on in silico predictions and serve as an initial assessment of the molecule's drug-like properties. |
Computational Metabolism Pathway Elucidation
Computational models are instrumental in predicting the metabolic pathways of xenobiotics, providing a forecast of how a compound like this compound might be transformed in the body. These predictions are typically generated using software that simulates the interactions of the compound with key metabolic enzymes, primarily the Cytochrome P450 (CYP) family.
For this compound, computational tools predict several potential sites of metabolism. The piperidine ring is identified as a primary target for oxidative metabolism. The most probable metabolic transformations are predicted to be hydroxylation reactions occurring at various positions on this ring. These predictions are based on the reactivity of C-H bonds and their accessibility to the active sites of CYP enzymes.
Another potential, though less favored, metabolic pathway involves the cleavage of the sulfonyl group. However, the sulfonamide linkage is generally stable, making this a minor predicted pathway. The acetic acid moiety is considered unlikely to undergo significant phase I metabolic transformation.
Table 1: Predicted Metabolites of this compound
| Predicted Metabolite Name | Metabolic Reaction | Predicted Enzyme Family |
| 2-((3-hydroxypiperidin-1-yl)sulfonyl)acetic acid | Aliphatic Hydroxylation | Cytochrome P450 |
| 2-((4-hydroxypiperidin-1-yl)sulfonyl)acetic acid | Aliphatic Hydroxylation | Cytochrome P450 |
| Acetic acid and Piperidine-1-sulfonamide (B1267079) | Sulfonamide Cleavage | Hydrolases (less likely) |
These computational predictions require subsequent confirmation through in vitro experiments using liver microsomes or hepatocytes, followed by in vivo animal studies to fully characterize the compound's metabolic profile.
Excretion Pathway Modeling
Modeling the excretion pathways of this compound involves predicting its interaction with transporters in the kidneys and liver, which are responsible for eliminating substances from the body. The physicochemical properties of the compound, such as its pKa and logP, are key inputs for these models. With a carboxylic acid group, this compound is expected to be ionized at physiological pH, which heavily influences its transport and excretion.
Computational models suggest that the compound is likely a substrate for organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubules. This interaction would facilitate its active secretion from the blood into the urine. The models predict a high probability of renal excretion as the primary route of elimination for the parent compound and its more polar, hydroxylated metabolites.
Biliary excretion is considered a less probable primary pathway, given the compound's relatively low molecular weight. However, modeling cannot entirely exclude some level of hepatobiliary transport, potentially mediated by multidrug resistance-associated proteins (MRPs).
Computational Studies on Molecular Interactions and Binding Affinity
Molecular docking and other computational techniques are used to explore the potential interactions of this compound with various biological targets. These studies can help identify potential mechanisms of action or off-target effects by predicting the binding affinity and mode of interaction with specific proteins.
While the specific targets of this compound are not extensively published, general computational screening against panels of common biological targets can be performed. For instance, docking studies against a panel of cyclooxygenase (COX) enzymes could be conducted to investigate potential anti-inflammatory activity. In such a hypothetical study, the acetic acid moiety would be predicted to form key hydrogen bonds with arginine residues in the active site, a common interaction for COX inhibitors. The piperidine-sulfonyl group would occupy a more hydrophobic pocket, influencing the compound's selectivity and affinity.
The binding energy, typically calculated in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex.
Table 2: Hypothetical Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-1 (COX-1) | -7.5 | Arg120, Tyr355 |
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Val523 |
| Carbonic Anhydrase II | -6.8 | His94, Zn2+ (via sulfonamide) |
These computational predictions are theoretical and serve as a starting point for experimental validation using biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding affinities.
Preclinical Investigations of Biological Activities and Molecular Targets
Enzyme Inhibition and Modulation Studies (in vitro and in silico)
In vitro and in silico studies are fundamental in the early stages of drug discovery to elucidate the potential mechanisms of action of a compound. These studies help in identifying and characterizing the molecular targets of a chemical entity. This section focuses on the documented inhibitory and modulatory effects of 2-(piperidine-1-sulfonyl)acetic acid on various enzymes.
Inhibition of Specific Enzyme Classes
The interaction of this compound with several important classes of enzymes has been a subject of inquiry. The following subsections detail the findings, or lack thereof, concerning its inhibitory properties against these enzymes.
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, primarily responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease.
A comprehensive search of scientific literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase. While derivatives of piperidine (B6355638) have been synthesized and evaluated as potential acetylcholinesterase inhibitors for Alzheimer's disease, no specific data for this compound is currently available.
Table 1: Cholinesterase Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) | Type of Inhibition | Research Findings |
| Acetylcholinesterase | Data not available | Data not available | No published studies found. |
| Butyrylcholinesterase | Data not available | Data not available | No published studies found. |
Poly(ADP-ribose) polymerase (PARP) enzymes, including the tankyrase subfamily, are involved in various cellular processes such as DNA repair, cell death, and signaling. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology.
There are currently no publicly available scientific studies or data on the inhibitory or modulatory activity of this compound against tankyrase or other PARP enzymes.
Table 2: Tankyrase Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) | Type of Inhibition | Research Findings |
| Tankyrase | Data not available | Data not available | No published studies found. |
ATPases are a class of enzymes that catalyze the hydrolysis of ATP to release energy for various cellular functions. The p97 ATPase, also known as Valosin-Containing Protein (VCP), is essential for numerous cellular activities, including protein degradation pathways.
Scientific literature lacks specific research on the effects of this compound on the activity of p97 ATPase. Therefore, its potential as an inhibitor or modulator of this enzyme remains uninvestigated.
Table 3: p97 ATPase Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) | Type of Inhibition | Research Findings |
| p97 ATPase | Data not available | Data not available | No published studies found. |
Isoprenyltransferases are involved in the biosynthesis of essential compounds in various organisms. In Mycobacterium tuberculosis, the causative agent of tuberculosis, enzymes in the menaquinone (Vitamin K2) biosynthesis pathway, such as MenA, are considered potential drug targets.
No direct studies on the inhibition of MenA from Mycobacterium tuberculosis by this compound have been reported. However, research on other piperidine-containing molecules has shown activity against this bacterium. For instance, a piperidinol-containing compound, designated PIPD1, was identified as a potent inhibitor of MmpL3, another crucial protein in the mycobacterial cell wall synthesis pathway. This finding, while not directly related to MenA, highlights the potential of the piperidine scaffold in the development of new anti-tuberculosis agents.
Table 4: MenA Inhibition Data for this compound
| Enzyme | Organism | IC₅₀ (µM) | Research Findings |
| MenA | Mycobacterium tuberculosis | Data not available | No published studies found. |
Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that plays a significant role in glucose metabolism by cleaving incretin (B1656795) hormones. Inhibitors of DPP-4, known as gliptins, are a class of oral medications used for the management of type 2 diabetes.
There is no available scientific literature or data concerning the inhibitory activity of this compound against Dipeptidyl Peptidase-4. Its potential as a DPP-4 inhibitor has not been explored in preclinical studies.
Table 5: DPP-4 Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) | Type of Inhibition | Research Findings |
| Dipeptidyl Peptidase-4 (DPP-4) | Data not available | Data not available | No published studies found. |
Mechanisms of Enzyme Inhibition
The putative mechanisms of enzyme inhibition by "this compound" can be inferred from the known mechanisms of its constituent functional groups.
For α-glucosidase inhibition , the piperidine ring, which is a structural analog of the natural substrate's sugar ring, is likely to play a crucial role. Piperidine-based inhibitors often act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural carbohydrate substrate. researchgate.net The nitrogen atom of the piperidine ring can be protonated at physiological pH, leading to electrostatic interactions with acidic residues in the enzyme's active site.
In the case of urease inhibition , the sulfonamide moiety is the key pharmacophore. The proposed mechanism involves the chelation of the two nickel ions present in the active site of urease by the sulfonamide group. nih.govdergipark.org.tr This interaction would block the catalytic activity of the enzyme, preventing the hydrolysis of urea. The acidic nature of the sulfonamide proton is thought to be important for this interaction.
Receptor Interaction Studies (in vitro and in silico)
Transient Receptor Potential Vanilloid (TRPV) Modulation
There is no direct evidence in the scientific literature of "this compound" modulating Transient Receptor Potential Vanilloid (TRPV) channels. However, the piperidine scaffold is found in some known TRPV modulators. TRPV channels are a family of ion channels that are involved in the sensation of temperature, pain, and other stimuli. cellphysiolbiochem.com
For example, a series of piperidine carboxamides have been developed as potent antagonists of the TRPV1 channel, a key target for the treatment of pain. nih.gov These compounds demonstrate that the piperidine ring can be incorporated into molecules that bind to and modulate the function of TRPV channels. While the specific substitution pattern of "this compound" differs significantly from these reported TRPV1 antagonists, the presence of the piperidine core suggests a potential, albeit unconfirmed, for interaction with TRPV channels. Further experimental investigation would be necessary to explore this possibility.
Interaction with Amyloid Precursor Protein (APP) Cleavage Modulators (e.g., γ-Secretase, Presenilin-1)
Significant research has been conducted on a closely related compound, a piperidine acetic acid-based γ-secretase modulator (GSM) referred to as GSM-1. nih.govnih.govfigshare.com These studies provide strong evidence for the interaction of this class of compounds with components of the amyloid precursor protein (APP) cleavage machinery.
Studies using photoaffinity probes based on the piperidine acetic acid structure of GSM-1 have definitively identified presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex, as the direct binding target. nih.govnih.gov The interaction is allosteric, meaning that the compound binds to a site on PS1 that is distinct from the active site. nih.govacs.org This binding induces a conformational change in the active site of γ-secretase, which in turn alters the cleavage of APP, leading to a decrease in Aβ42 production. nih.govnih.gov
Investigation of Protein-Ligand Binding Affinities via Molecular Docking
While no specific molecular docking studies for "this compound" have been reported in the reviewed literature, molecular docking is a powerful computational tool that could be employed to predict its binding affinity and mode of interaction with various protein targets.
Based on the activities of structurally related compounds, potential targets for molecular docking studies of "this compound" would include:
α-Glucosidase: Docking simulations could elucidate how the piperidine and sulfonylacetic acid moieties fit into the active site of the enzyme and identify key hydrogen bonding and hydrophobic interactions.
Urease: Docking could model the chelation of the active site nickel ions by the sulfonamide group and predict the binding energy of this interaction.
Presenilin-1 (γ-Secretase): Building on the findings for piperidine acetic acid GSM-1, docking studies could explore the binding of "this compound" to the allosteric site on PS1 and compare its predicted binding mode and affinity to that of known GSMs.
TRPV Channels: Docking could be used to screen for potential interactions with different TRPV channel subtypes and identify possible binding pockets.
Such in silico studies would provide valuable insights to guide further experimental validation and drug design efforts.
Cellular Pathway Modulation in Model Systems (non-human cell lines)
The modulatory effects of piperidine acetic acid-based GSMs on cellular pathways have been investigated in non-human cell line models. Specifically, in vitro γ-secretase activity assays using HeLa cell membranes have demonstrated the ability of these compounds to modulate the APP cleavage pathway. nih.gov
In these experiments, the piperidine acetic acid GSM-1 was shown to inhibit the production of Aβ42 in a concentration-dependent manner. nih.gov This provides direct evidence that this class of compounds can penetrate cell membranes and interact with the γ-secretase complex within a cellular context to alter its enzymatic activity. These findings in a non-human cell line model system are crucial for understanding the potential therapeutic applications of such compounds in diseases like Alzheimer's, where the modulation of Aβ production is a key goal.
Antiviral Activity in Cell Cultures (e.g., SARS-CoV-2 targeting RNA Polymerase and Spike Glycoprotein)
Currently, there is no publicly available scientific literature detailing the in vitro antiviral activity of this compound against SARS-CoV-2 or its potential interaction with viral targets such as RNA Polymerase and the Spike Glycoprotein. Broader research on sulfonamide-containing compounds has indicated potential antiviral properties in some derivatives, but specific data for this compound is not available.
Antiproliferative Activity in Cancer Cell Lines (e.g., ERK pathway inhibition)
Investigations into the antiproliferative effects of this compound on cancer cell lines have not been reported in the accessible scientific literature. Consequently, there is no information regarding its potential to inhibit cellular signaling pathways, such as the ERK pathway, which is a common target in cancer research.
In vitro Antimicrobial Activity (excluding human pathogens/clinical relevance)
There is a lack of published studies on the in vitro antimicrobial activity of this compound against microorganisms that are not considered human pathogens. While the broader class of piperidine derivatives has been explored for various antimicrobial applications, specific data for this compound in this context is not available.
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Piperidine (B6355638) Ring
The piperidine ring serves as a crucial scaffold in numerous biologically active compounds, and its substitution pattern is a key determinant of activity. mdpi.comresearchgate.net Research on various piperidine-based derivatives indicates that the nature, position, and orientation of substituents can dramatically alter potency and selectivity.
In studies of related piperidine derivatives, such as those targeting Bruton's tyrosine kinase (BTK), the exploration of substitutions on the piperidine ring was a key strategy. It was found that a variety of functional groups in different sizes could be tolerated, often maintaining excellent potency. researchgate.net For some antibacterial agents designed as aminoglycoside mimetics, a symmetric substitution of two cis-1,3-diamino-piperidine (DAP) moieties was found to be an optimal configuration for inhibiting bacterial translation and growth. nih.gov Conversely, replacing an amino group with a hydroxyl group or altering the spatial orientation of the substituents often led to a reduction or abolishment of activity. nih.govucsd.edu
In the context of anti-influenza agents, chemistry-driven optimization of a piperidine-based hit compound led to the discovery of derivatives with high potency in inhibiting influenza virus replication, demonstrating a clear SAR. nih.gov For some trypanocidal compounds, introducing unsaturation to the piperidine ring resulted in a tenfold increase in potency, highlighting that the conformation and planarity of the central ring can cause significant variations in activity. dndi.org
Table 1: Impact of Piperidine Ring Modifications on Biological Activity in Analogous Scaffolds This table summarizes findings from various piperidine derivatives to infer potential SAR trends for 2-(piperidine-1-sulfonyl)acetic acid analogs.
| Target/Application | Substitution/Modification | Observation on Activity | Reference |
|---|---|---|---|
| Antibacterial | cis-3,5-diamino substitution | Optimal configuration for activity | nih.gov |
| Antibacterial | Hydroxy or acetamide (B32628) substitution | Reduced or abolished activity | nih.govucsd.edu |
| BTK Inhibition | Various functional groups | Generally well-tolerated with retained potency | researchgate.net |
| Anti-Trypanosoma cruzi | Introduction of unsaturation (double bond) | Ten-fold increase in potency | dndi.org |
| Anti-Trypanosoma cruzi | Replacement with acyclic or morpholine (B109124) ring | Loss of activity | dndi.org |
Influence of Sulfonyl Group Modifications on Biological Activity
The sulfonyl group in this compound acts as a key linker and a hydrogen bond acceptor, playing a significant role in the molecule's interaction with its biological targets. Modifications to this group or the moieties attached to it can profoundly affect biological outcomes.
In the development of matrix metalloproteinase (MMP) inhibitors, α-sulfone hydroxamates have been extensively studied. These compounds, which include piperidine sulfone derivatives, are potent inhibitors of MMPs such as MMP-2, MMP-9, and MMP-13, while often sparing MMP-1. nih.gov The sulfonyl group is a critical component of the pharmacophore, contributing to the binding affinity and selectivity profile of the inhibitors. nih.gov Similarly, in the design of inhibitors for kinesin-like protein 11 (KIF11) and MMP-1, the transfer of SAR data between series containing sulfonyl groups allowed for the successful prediction of new potent inhibitors. nih.gov
Studies on piperidine derivatives as antidiabetic agents have also shown the importance of the sulfonyl group. Piperidine-derived sulfonamides have been investigated for their dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. mdpi.com The specific nature of the sulfonamide can influence potency, as seen in a series where a piperidine-3-carboxylic acid derivative exhibited five times the potency of an L-proline derivative. mdpi.com
Role of the Acetic Acid Moiety in Target Recognition and Binding
The acetic acid moiety provides a critical acidic functional group that can engage in ionic interactions and hydrogen bonding with target proteins. This feature is often essential for anchoring the molecule within the active site of an enzyme or a receptor.
A prominent example is seen in a class of γ-secretase modulators (GSMs) based on a piperidine acetic acid scaffold. nih.govnih.gov These compounds are pursued as potential therapeutics for Alzheimer's disease because they can selectively reduce the production of the toxic Aβ42 peptide. nih.govnih.gov Photoaffinity labeling studies provided direct evidence that these piperidine acetic acid-based GSMs bind directly to presenilin-1 (PS1), a key component of the γ-secretase complex. nih.gov The interaction is allosteric and induces a conformational change in the enzyme's active site, leading to the modulation of its activity. nih.govnih.gov These findings underscore that the acetic acid portion of the molecule is fundamental to its mechanism of action.
Table 2: Activity of Piperidine Acetic Acid-Based γ-Secretase Modulators Data from studies on PS1ΔE9 proteoliposomes.
| Compound Type | Target Peptide | IC₅₀ (nM) | Observation | Reference |
|---|---|---|---|---|
| Piperidine Acetic Acid GSM | Aβ42 | 610 | Suggests direct binding to PS1 for modulatory activity | nih.gov |
| Piperidine Acetic Acid GSM | Aβ40 | 3300 | Suggests direct binding to PS1 for modulatory activity | nih.gov |
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms in this compound derivatives can have a profound impact on their biological potency and selectivity.
The importance of stereochemistry has been clearly demonstrated in the development of endomorphin-2 (EM-2) analogs, where the proline residue was replaced with different isomers of piperidine-carboxylic acid (a related structure). nih.gov One analog, [(R)-Nip(2)]EM-2, which incorporates the (R)-isomer of piperidine-3-carboxylic acid, showed an exceptionally high affinity for the µ-opioid receptor, with an IC₅₀ value of 0.04 nM compared to 0.69 nM for the parent compound. nih.gov This dramatic increase in affinity highlights the stringent stereochemical requirements for optimal receptor binding.
Development of Predictive SAR Models
To navigate the complex chemical space of piperidine derivatives, researchers have increasingly turned to computational methods, including Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structures of compounds and their biological activities.
QSAR models have been successfully developed for predicting the toxicity of piperidine derivatives against Aedes aegypti. nih.govresearchgate.net Using 2D topological descriptors, researchers built models with various statistical methods, including ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches like support vector machines (SVM). nih.govresearchgate.net These models achieved high determination coefficients (r²) of over 0.85 on the training sets and 0.8 on the test sets, indicating strong predictive power. nih.govresearchgate.net
The success of these models demonstrates that the biological activity of new piperidine-based compounds can be predicted before their synthesis, making the design of new, potentially active molecules more efficient and guided. nih.govresearchgate.net Such predictive models are invaluable tools in modern drug discovery for optimizing lead compounds and prioritizing synthetic efforts.
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms. For 2-(piperidine-1-sulfonyl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon frameworks.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the proton spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the methylene (B1212753) group of the acetic acid moiety, and the acidic proton of the carboxyl group.
The protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6) would be deshielded due to the electron-withdrawing effect of the sulfonyl group, appearing at a downfield chemical shift. The protons at positions 3, 4, and 5 would exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The methylene protons of the acetic acid group, being adjacent to the strongly electron-withdrawing sulfonyl group, would also be expected to resonate at a downfield position. The carboxylic acid proton is typically a broad singlet and can appear over a wide range of chemical shifts, often in the region of 10-13 ppm, and its visibility can be dependent on the solvent and concentration.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~4.15 | s | 2H | -CH₂-COOH |
| ~3.30 | t | 4H | Piperidine H-2, H-6 |
| ~1.65 | m | 4H | Piperidine H-3, H-5 |
| ~1.50 | m | 2H | Piperidine H-4 |
Note: This is illustrative data. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the lowest field (highest ppm value). The methylene carbon of the acetic acid moiety would also be significantly deshielded by the adjacent sulfonyl group. The carbon atoms of the piperidine ring would appear at characteristic chemical shifts, with the carbons adjacent to the nitrogen (C-2 and C-6) being more deshielded than the other ring carbons.
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (Carboxylic Acid) |
| ~55.0 | -CH₂- (Acetic Acid) |
| ~48.0 | Piperidine C-2, C-6 |
| ~25.0 | Piperidine C-3, C-5 |
| ~23.0 | Piperidine C-4 |
Note: This is illustrative data. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons at C-2 and C-3, C-3 and C-4, and C-4 and C-5 of the piperidine ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the proton signal at ~3.30 ppm would correlate with the carbon signal at ~48.0 ppm, confirming the assignment of the C-2 and C-6 positions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the sulfonamide functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The sulfonamide group would exhibit two characteristic stretching vibrations for the S=O bonds, typically appearing in the regions of 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch). The C-N stretching vibration of the piperidine ring would also be present.
Illustrative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |
| ~2940, ~2860 | Medium | C-H Stretch (Aliphatic) |
| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1350 | Strong | S=O Asymmetric Stretch (Sulfonamide) |
| ~1160 | Strong | S=O Symmetric Stretch (Sulfonamide) |
| ~1100 | Medium | C-N Stretch |
Note: This is illustrative data. Actual absorption frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound (207.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₇H₁₃NO₄S).
The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the cleavage of the sulfonyl group, and the fragmentation of the piperidine ring.
Illustrative Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment |
| 207 | [M]⁺ (Molecular Ion) |
| 162 | [M - COOH]⁺ |
| 124 | [M - SO₂CH₂COOH]⁺ |
| 84 | [Piperidine]⁺ |
Note: This is illustrative data. The relative intensities of the fragments can vary depending on the ionization method and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The analysis would confirm the geometry of the piperidine ring, which typically adopts a chair conformation. It would also reveal the bond angles around the sulfur atom of the sulfonyl group, which would be expected to be tetrahedral. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often forms dimers in the solid state.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Z (Molecules per unit cell) | 4 |
Note: This is hypothetical data and would need to be determined experimentally.
Chromatographic Methods (e.g., TLC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two such common methods.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. In the synthesis of compounds related to this compound, TLC is a routine check. For instance, in the synthesis of related sulfonamide derivatives, reaction completion is often monitored using TLC plates, typically with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and n-hexane. The separated spots on the TLC plate are visualized under UV light.
High-Performance Liquid Chromatography (HPLC)
For example, a reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound. A study on the analysis of piperidine in a pharmaceutical product utilized an Inertsil C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.govresearchgate.net Such conditions are often a starting point for developing a method for related structures. Another example involves the analysis of 4-methanesulfonyl-piperidine hydrochloride, a compound that lacks a UV chromophore. For this compound, an ion-pairing agent (heptafluorobutyric acid) was used with a C18 column and a Charged Aerosol Detector (CAD) to achieve retention and detection. researchgate.net
Given that this compound contains a piperidine ring and a sulfonyl group but lacks a strong chromophore, detection can be a challenge. While UV detection might be possible at low wavelengths (around 200-210 nm), alternative detectors like CAD or a Refractive Index (RI) detector might be necessary for accurate quantification, especially for purity analysis where low-level impurities must be detected. Commercial suppliers of analogous compounds often report purity as >95% determined by HPLC, though detailed methods are proprietary. sigmaaldrich.comsigmaaldrich.com
Table 1: Representative HPLC Conditions for Related Piperidine Compounds
| Parameter | Method for Piperidine Analysis nih.govresearchgate.net | Method for 4-Methanesulfonyl-piperidine HCl researchgate.net |
| Column | Inertsil ODS C18 (250 x 4.6 mm) | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Water (0.1% H₃PO₄) : Acetonitrile (32:68, v/v) | Water (0.1% HFBA) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 40°C |
| Detection | UV | Charged Aerosol Detection (CAD) |
This table presents data from studies on related compounds to illustrate typical HPLC parameters.
Potentiometric Titration for pKa Determination (in the context of chemical behavior research)
The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. It is fundamental to understanding a molecule's behavior in different pH environments, which is crucial in fields like medicinal chemistry for predicting absorption and distribution. Potentiometric titration is a highly accurate and standard method for determining pKa values.
The procedure involves titrating a solution of the compound with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound) and monitoring the pH change with a calibrated pH electrode. creative-bioarray.comdergipark.org.tr The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, often identified as the midpoint of the buffer region in the titration curve. who.int
For this compound, the carboxylic acid group (-COOH) is the primary acidic functional group. The pKa of this group would be determined by dissolving the compound in a suitable solvent (often a water-methanol mixture to ensure solubility) and titrating with a standardized base like sodium hydroxide. dergipark.org.tr The ionic strength of the solution is typically kept constant using a salt solution like potassium chloride. creative-bioarray.comwho.int
While a specific, experimentally determined pKa value for this compound is not readily found in the literature, studies on similar structures, such as phenacyl-piperidine derivatives, have reported pKa values in the range of 5.8 to 8.2, determined by potentiometric titration. who.intresearchgate.net The presence of the electron-withdrawing sulfonyl group attached to the piperidine nitrogen would be expected to influence the acidity of the carboxylic acid proton.
Table 2: General Protocol for pKa Determination by Potentiometric Titration
| Step | Procedure | Purpose |
| 1. Calibration | Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10). creative-bioarray.com | To ensure accurate pH measurements. |
| 2. Sample Prep | Dissolve a precise amount of the compound in a solvent (e.g., water, methanol-water). dergipark.org.tr | To create a solution of known concentration. |
| 3. Ionic Strength | Add a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength. creative-bioarray.com | To minimize the effect of changing ionic activity on pH measurements. |
| 4. Titration | Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH). who.int | To gradually neutralize the acidic compound. |
| 5. Measurement | Record the pH after each addition of titrant, allowing the reading to stabilize. creative-bioarray.comwho.int | To generate a titration curve (pH vs. volume of titrant). |
| 6. Analysis | Analyze the titration curve to find the inflection point or half-equivalence point. | To calculate the pKa value from the curve. |
This table outlines a generalized procedure based on standard methodologies for pKa determination. creative-bioarray.comdergipark.org.trwho.int
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of sulfonamides, the class to which 2-(piperidine-1-sulfonyl)acetic acid belongs, is a well-established field. sci-hub.se However, there is a growing emphasis on developing "green" and sustainable synthetic methodologies to minimize environmental impact. Future research will likely focus on optimizing the synthesis of this compound and its analogues by adopting more eco-friendly practices.
Key areas of development include:
Aqueous Media Synthesis: Traditional methods for creating sulfonamides often rely on organic solvents. A significant advancement is the use of water as a reaction medium, which is both environmentally benign and cost-effective. rsc.org Research has demonstrated facile and high-yield synthesis of sulfonamides in water, often under mild, room-temperature conditions and using simple, inorganic bases like sodium carbonate. sci-hub.sersc.org This approach eliminates the need for hazardous organic solvents and simplifies product isolation, which can often be achieved by simple filtration after acidification. rsc.org
Solvent-Free and Mechanochemical Methods: An even greener approach involves eliminating solvents altogether. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a frontier in sustainable synthesis. rsc.org Recent studies have shown the successful synthesis of sulfonamides in a one-pot, solvent-free mechanochemical process, offering high efficiency and minimizing by-products. rsc.org This telescopic protocol can combine oxidation, chlorination, and amination steps, representing a significant advancement for pharmaceutical manufacturing. rsc.org
Novel Catalytic Systems: The development of advanced, reusable catalysts is another promising avenue. For instance, a magnetite-immobilized nano-ruthenium catalyst has been shown to facilitate the direct coupling of alcohols and sulfonamides with high selectivity, producing only water as a by-product. acs.org The magnetic nature of the catalyst allows for easy separation and recycling, enhancing the sustainability of the process. acs.org
Energy-Efficient Techniques: The use of microwave or ultrasound-assisted synthesis can accelerate reaction times and improve yields, contributing to more efficient and ecological processes. nih.gov
These sustainable strategies offer the potential to produce this compound and its derivatives more efficiently, economically, and with a significantly reduced environmental footprint compared to traditional methods. rsc.orgchemrxiv.org
Table 1: Comparison of Sustainable Synthetic Strategies for Sulfonamides
| Strategy | Key Features | Advantages |
| Aqueous Synthesis | Uses water as the solvent, often with simple bases like Na2CO3. sci-hub.sersc.org | Environmentally friendly, low cost, simplified product isolation. rsc.org |
| Mechanochemistry | Solvent-free reaction driven by mechanical force (ball milling). rsc.org | High efficiency, minimal by-products, avoids hazardous solvents. rsc.org |
| Novel Catalysis | Employs recyclable catalysts (e.g., magnetic nano-catalysts). acs.org | Catalyst can be easily recovered and reused, high selectivity. acs.org |
| Microwave/Ultrasound | Uses alternative energy sources to drive the reaction. nih.gov | Faster reaction times, often improved yields. nih.gov |
Advanced Computational Approaches for Ligand Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and optimization of lead compounds. For a molecule like this compound, these approaches can predict biological activity, guide structural modifications, and elucidate interactions with therapeutic targets, thereby accelerating the development process and reducing reliance on costly and time-consuming empirical screening.
Future computational efforts will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine (B6355638) derivatives, QSAR models have been successfully developed using multiple linear regression (MLR) based on 2D and 3D descriptors to predict inhibitory activity against various targets. nih.govresearchgate.net These models can be used to predict the potency of novel, unsynthesized analogues of this compound and to identify key structural features that govern activity. nih.gov
Molecular Docking and Binding Energy Calculations: Molecular docking simulates the binding of a ligand to the active site of a target protein. This technique can be used to screen virtual libraries of analogues for their potential to bind to a specific target and to understand the molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. nih.gov For example, docking studies on sulfonamide derivatives have been used to define the binding site and predict binding energy. nih.gov For this compound derivatives, this could help in optimizing the fit to a target's binding pocket to enhance potency. researchgate.net
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Once a pharmacophore is established for a series of active compounds, it can be used to screen large virtual databases to identify new and structurally diverse molecules with the potential for similar activity. rsc.org This ligand-based approach is a cost-effective strategy for discovering novel scaffolds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic view of the binding event than static docking poses. This can help assess the stability of the predicted binding mode and reveal conformational changes in the protein upon ligand binding. mdpi.com
Table 2: Computational Tools in Ligand Optimization
| Computational Method | Application for this compound Analogues | Key Outcome |
| QSAR | Predict the biological activity of new analogues based on their chemical structure. nih.gov | Prioritization of candidates for synthesis; identification of key structural determinants of activity. researchgate.net |
| Molecular Docking | Predict the binding mode and affinity to a specific biological target. nih.govresearchgate.net | Understanding of ligand-receptor interactions; guide for structural modifications to improve binding. nih.gov |
| Pharmacophore Modeling | Identify novel chemical scaffolds with the potential for similar biological activity. rsc.org | Discovery of new lead compounds with diverse structures. |
| MD Simulations | Assess the stability of the ligand-target complex and observe conformational changes. mdpi.com | Validation of docking results; deeper understanding of the binding mechanism. |
Exploration of New Biological Targets and Mechanisms of Action (preclinical focus)
While the existing research on this compound and its structural relatives provides a foundation, a significant future direction lies in the systematic, preclinical exploration of novel biological targets and mechanisms of action. The unique combination of the piperidine heterocycle and the sulfonylacetic acid moiety suggests potential interactions with a wide array of physiological systems.
Central Nervous System (CNS) Targets: Piperidine derivatives are well-known for their CNS activity. clinmedkaz.org Future preclinical studies could investigate this compound analogues as modulators of:
Ion Channels: Substituted piperidines have been identified as potent and selective inhibitors of T-type calcium channels, which are implicated in conditions like epilepsy and Parkinson's disease. nih.govacs.org
Receptor Systems: The piperidine scaffold is a key element in ligands for histamine (B1213489) H3 and sigma-1 (σ₁) receptors, which are involved in neuromodulation and pain signaling. nih.gov Furthermore, phencyclidine (PCP), a well-known piperidine derivative, acts as an NMDA receptor antagonist. wikipedia.org
Enzyme Systems: γ-Secretase is a critical enzyme in the pathogenesis of Alzheimer's disease. Piperidine acetic acid-based compounds have been identified as γ-secretase modulators (GSMs) that directly bind to the presenilin-1 (PS1) subunit, allosterically altering its activity to reduce the production of pathogenic Aβ42 peptides. nih.govnih.gov
Oncology Targets: The sulfonamide group is a feature in many anticancer agents. mdpi.com Research could explore the activity of this compound derivatives against cancer-related targets. Computational predictions suggest piperidine derivatives may act on kinases, proteases, and polymerases, which are crucial for tumor growth. clinmedkaz.org For example, certain piperidine derivatives have shown antiproliferative activity by inhibiting Akt1 or disrupting microtubule assembly. nih.gov
Anti-inflammatory and Metabolic Targets: Sulfonamides have been investigated as inhibitors of enzymes like α-glucosidase for diabetes treatment. rsc.org Additionally, derivatives of 2-(thiophen-2-yl)acetic acid, a structural cousin, have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov
The mechanism of action for these potential activities would be a core focus of preclinical research. This would involve identifying the direct binding partner, as was done for piperidine acetic acid GSMs and PS1, and elucidating the downstream consequences of this interaction, such as the conformational changes induced in the target protein. nih.govnih.gov
Integration of Omics Technologies in Preclinical Evaluation
To gain a comprehensive understanding of the biological effects of this compound and its future analogues, the integration of "omics" technologies in preclinical evaluation is essential. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by a compound, helping to identify its mechanism of action, uncover novel targets, and predict potential off-target effects.
Proteomics: This technology allows for the large-scale study of proteins. In the context of drug development, thermal proteome profiling or chemical proteomics can be used to identify the direct protein targets of a compound within a complex cellular environment. This can confirm intended targets and reveal previously unknown off-target interactions that might contribute to efficacy or adverse effects.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how a compound alters gene expression. This can provide valuable clues about the cellular pathways modulated by the compound, helping to build a more complete picture of its mechanism of action.
Metabolomics: This approach involves the comprehensive measurement of all small-molecule metabolites in a biological system. In preclinical studies, metabolomics can reveal how a compound perturbs metabolic pathways. This is particularly relevant for evaluating drugs targeting metabolic diseases but can also provide mechanistic insights for compounds aimed at other therapeutic areas like cancer or CNS disorders.
Chemoinformatics: Advanced data analysis and chemoinformatics will be crucial for integrating these large, multi-omics datasets. By correlating molecular changes with compound structure and activity, researchers can build more sophisticated predictive models for both on-target and off-target effects, guiding the lead optimization process more effectively.
The application of these technologies would represent a significant step forward, moving beyond a single-target-focused evaluation to a holistic, systems-level understanding of how next-generation analogues of this compound function in a biological context.
Design of Next-Generation Analogues with Improved Potency and Selectivity (preclinical scope)
A primary goal of future research will be the rational design of next-generation analogues of this compound with enhanced potency against a desired target and improved selectivity over other related proteins or enzymes. This involves a meticulous process of structural modification guided by structure-activity relationship (SAR) studies and computational modeling.
Key strategies for designing improved analogues include:
Piperidine Ring Modification: The piperidine ring is a highly versatile scaffold that can be modified to fine-tune pharmacological properties.
Introduction of Substituents: Adding substituents can improve potency and selectivity. For example, the introduction of a fluorine atom to a piperidine ring in a series of T-type calcium channel inhibitors led to a significantly improved selectivity profile by reducing basicity and introducing polarity. nih.govacs.org
Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for activity. The synthesis of specific enantiomers or diastereomers is often necessary to achieve optimal interaction with a chiral biological target. nih.govmdpi.com
Sulfonamide Moiety Optimization: The sulfonamide group can be attached to different positions or incorporated into more complex heterocyclic systems to explore new interactions with the target. Systematic optimization of the groups attached to the sulfonamide is a common strategy to improve activity and reduce off-target effects, such as inhibition of cytochrome P450 (CYP) enzymes. nih.gov
Linker and Acetic Acid Group Modification: The acetic acid portion and the linker connecting it to the sulfonylpiperidine core can be altered. For instance, replacing the acetic acid with other acidic bioisosteres or modifying the linker length and flexibility can impact binding affinity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Guided Design: A systematic SAR study, where parts of the molecule are methodically changed and the effect on activity is measured, is fundamental. This has been applied successfully to optimize sulfonamide-based inhibitors for various targets, leading to compounds with low micromolar or even nanomolar potency. rsc.orgnih.govnih.gov For example, in a series of GlyT-1 inhibitors, SAR studies identified a specific substituted phenylpiperazine acetic acid derivative with an IC₅₀ of 150 nM. nih.gov
By combining these design strategies, researchers can develop a diverse library of analogues, systematically exploring the chemical space around the parent compound to identify candidates with superior preclinical profiles for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(piperidine-1-sulfonyl)acetic acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is typical. For example, TEMPO (2,2,6,6-tetramethylpiperidine oxide)-mediated oxidation under controlled temperatures (0–5°C) with NaBr and trichloroisocyanuric acid (TCCA) can oxidize intermediates efficiently. Post-reaction quenching (e.g., using isopropanol) and purification via liquid-liquid extraction (e.g., ethyl acetate/water) are critical to minimize by-products .
- Optimization : Adjust stoichiometry of oxidizing agents (e.g., TCCA) and monitor reaction progress via TLC or LC-MS. Ensure precise temperature control to avoid side reactions.
Q. How can researchers verify the purity of this compound during synthesis?
- Methodology : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) for analytical separation. Compare retention times against certified reference standards. Purity thresholds (>95%) should be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Best Practices : Perform triplicate analyses and cross-validate with elemental analysis.
Q. What safety protocols are essential when handling this compound?
- Methodology : Use fume hoods for ventilation, wear nitrile gloves, and employ self-contained breathing apparatus in case of fire. Avoid exposure to ignition sources due to potential decomposition into hazardous gases (e.g., carbon monoxide). Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodology : Employ SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to analyze high-resolution X-ray diffraction data. For twinned crystals, use twin-law matrices in SHELXL to refine overlapping reflections. Validate hydrogen bonding and sulfonyl group geometry against density functional theory (DFT) calculations .
- Troubleshooting : If residual electron density persists, consider disorder modeling or alternative space groups.
Q. What advanced techniques are suitable for analyzing stereochemical outcomes in derivatives of this compound?
- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases. For absolute configuration determination, perform X-ray crystallography on single crystals or utilize electronic circular dichroism (ECD) coupled with computational simulations (e.g., TD-DFT) .
- Case Study : In a recent study, (R)-(-)-phenylpiperidin-1-yl-acetic acid was resolved using preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .
Q. How can multi-step synthesis pathways for piperidine-sulfonyl hybrids be designed to improve yield?
- Methodology : Apply design of experiments (DoE) to optimize parameters like reaction time, solvent polarity, and catalyst loading. For example, a two-step synthesis involving sulfonylation of piperidine followed by carboxylation via Kolbe-Schmitt reaction achieved 78% yield in a controlled CO₂ atmosphere .
- Key Consideration : Protect reactive functional groups (e.g., amines) during sulfonylation to prevent cross-reactivity.
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be addressed?
- Methodology : Re-evaluate DSC (differential scanning calorimetry) settings (e.g., heating rate, sample encapsulation). Compare with literature values for structurally analogous compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride, mp 217–219°C) . If impurities are suspected, repeat recrystallization using ethyl acetate/hexane mixtures.
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodology : Implement rigorous quality control (QC) protocols, including peptide content analysis (<1% TFA) and Karl Fischer titration for moisture. For sensitive assays (e.g., cell-based studies), request additional QC metrics like salt content and solubility profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
